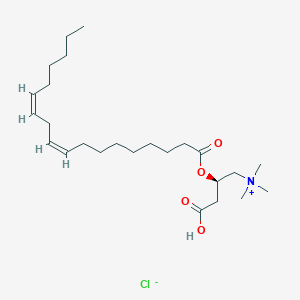
Linoleoyl-L-carnitine chloride
描述
Linoleoyl-L-carnitine (chloride) is a naturally occurring long-chain acylcarnitine. It is known for its role in lipid metabolism and has been studied for its potential therapeutic applications. The compound is characterized by its molecular formula C25H46NO4 • Cl and a molecular weight of 460.1 .
作用机制
亚油酰基-L-肉碱(氯化物)通过其在脂质代谢中的作用发挥作用。它促进脂肪酸进入线粒体,在那里它们进行β-氧化以产生能量。 该化合物与各种分子靶标相互作用,包括参与脂质代谢和线粒体功能的酶 .
类似化合物:
棕榈酰基-L-肉碱: 另一种在脂质代谢中具有类似功能的长链酰基肉碱。
油酰基-L-肉碱: 结构相似,但脂肪酸链不同。
硬脂酰基-L-肉碱: 另一种具有不同脂肪酸链的变体.
独特性: 亚油酰基-L-肉碱(氯化物)因其独特的脂肪酸链而独一无二,这赋予了它独特的性质和功能。 它在脂质代谢中的作用及其潜在的治疗应用使其成为科学研究中备受关注的化合物 .
生化分析
Biochemical Properties
Linoleoyl-L-carnitine chloride is involved in the transport of fatty acids into the mitochondria for β-oxidation. It interacts with enzymes such as carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), which are crucial for the conversion of fatty acids into acyl-carnitines and their subsequent transport across the mitochondrial membrane . Additionally, this compound can bind to and modulate the activity of various proteins involved in lipid metabolism, thereby influencing the overall metabolic flux.
Cellular Effects
This compound affects various cell types by modulating cellular metabolism and signaling pathways. In hepatocytes, it enhances fatty acid oxidation and reduces lipid accumulation, which can be beneficial in conditions like fatty liver disease . In muscle cells, it improves mitochondrial function and energy production, which is crucial for maintaining muscle health and performance. Furthermore, this compound influences gene expression related to lipid metabolism and energy homeostasis, thereby impacting cellular functions at a genetic level.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific enzymes and transporters involved in fatty acid metabolism. It activates CPT1, facilitating the transport of fatty acids into the mitochondria for β-oxidation . This activation leads to increased energy production and reduced lipid accumulation. Additionally, this compound can modulate the expression of genes involved in lipid metabolism, further enhancing its metabolic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. It is relatively stable under standard storage conditions but may degrade over extended periods or under extreme conditions. Studies have shown that its effects on cellular function can be sustained over time, with long-term administration leading to improved metabolic health and reduced lipid accumulation in various tissues . The stability and efficacy of this compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low to moderate doses, it has been shown to enhance fatty acid oxidation and improve metabolic health without significant adverse effects . At high doses, it may cause toxicity and adverse effects, such as liver damage and oxidative stress. Therefore, careful dosage optimization is crucial to maximize the benefits of this compound while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It facilitates the transport of fatty acids into the mitochondria for β-oxidation, a critical step in energy production . It also interacts with enzymes such as CPT1 and CPT2, which are essential for the conversion of fatty acids into acyl-carnitines and their subsequent transport across the mitochondrial membrane. These interactions enhance metabolic flux and improve overall energy homeostasis.
Transport and Distribution
Within cells, this compound is transported and distributed by specific transporters and binding proteins. It is taken up by cells via carnitine transporters and distributed to various cellular compartments, including the mitochondria, where it exerts its metabolic effects . The localization and accumulation of this compound within cells are influenced by factors such as transporter expression and the presence of other biomolecules.
Subcellular Localization
This compound is primarily localized in the mitochondria, where it plays a crucial role in fatty acid metabolism. It is directed to the mitochondria by specific targeting signals and post-translational modifications that ensure its proper localization and function . The mitochondrial localization of this compound is essential for its role in enhancing fatty acid oxidation and energy production.
准备方法
合成路线和反应条件: 亚油酰基-L-肉碱(氯化物)可以通过L-肉碱与亚油酸的酯化反应合成。反应通常涉及使用偶联剂,例如二环己基碳二亚胺 (DCC),在催化剂如4-二甲基氨基吡啶 (DMAP) 的存在下进行。 反应在室温下在二氯甲烷等有机溶剂中进行 .
工业生产方法: 亚油酰基-L-肉碱(氯化物)的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和控制的反应条件,以确保最终产品的稳定性和纯度。 然后通过重结晶或色谱等技术对化合物进行纯化 .
化学反应分析
反应类型: 亚油酰基-L-肉碱(氯化物)会发生各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的氧化物。
还原: 还原反应可以将其转化为不同的还原形式。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 使用诸如氢化铝锂 (LiAlH4) 之类的还原剂。
主要产物: 由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生氧化物,而还原可能会产生醇或其他还原形式 .
科学研究应用
亚油酰基-L-肉碱(氯化物)具有广泛的科学研究应用:
化学: 它用作各种化学反应和涉及脂质代谢的研究中的试剂。
生物学: 该化合物因其在细胞过程中的作用及其对线粒体功能的影响而受到研究。
医学: 研究已经探索了其潜在的治疗应用,包括其对代谢紊乱和心血管健康的影响。
工业: 它用于开发与脂质代谢相关的药物和其他产品.
相似化合物的比较
Palmitoyl-L-carnitine: Another long-chain acylcarnitine with similar functions in lipid metabolism.
Oleoyl-L-carnitine: Similar in structure but with different fatty acid chains.
Stearoyl-L-carnitine: Another variant with a different fatty acid chain.
Uniqueness: Linoleoyl-L-carnitine (chloride) is unique due to its specific fatty acid chain, which imparts distinct properties and functions. Its role in lipid metabolism and potential therapeutic applications make it a compound of significant interest in scientific research .
属性
IUPAC Name |
[(2R)-3-carboxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3;1H/b10-9-,13-12-;/t23-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVSGEUGKSYTLE-JVQMZHOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


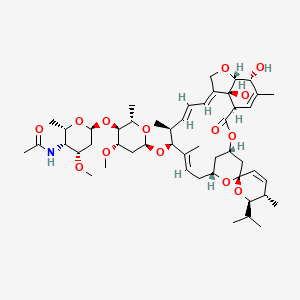
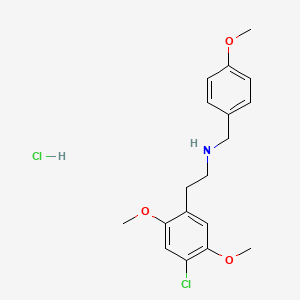
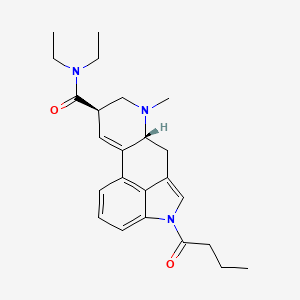
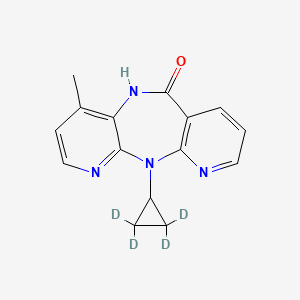
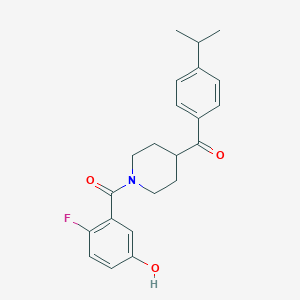
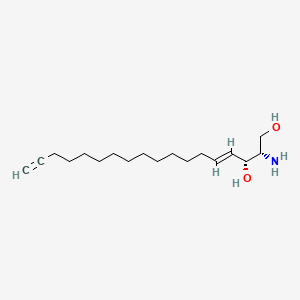
![8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one](/img/structure/B3026172.png)
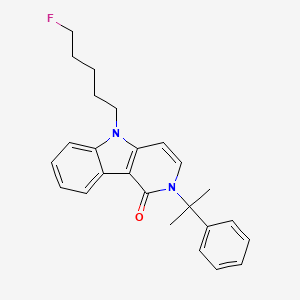
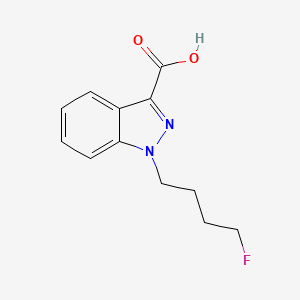
![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)
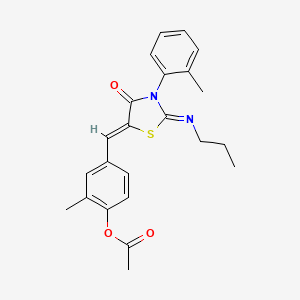
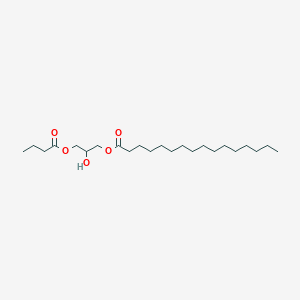

![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)
